molecular formula C24H21N5O3 B2511051 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-26-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2511051
CAS RN: 1251568-26-9
M. Wt: 427.464
InChI Key: GEPOMHSGLWGJEH-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H21N5O3 and its molecular weight is 427.464. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research has demonstrated innovative approaches to synthesizing triazole derivatives and exploring their chemical reactivity. For instance, pyridine metallation chemistry was utilized to produce triazole compounds exhibiting NK-1 antagonist activity, showcasing the method's applicability in synthesizing bioactive molecules (Jungheim et al., 2006). Additionally, the synthesis of heterocyclic compounds, including triazole derivatives, was achieved through reactions involving amino-triazole and pyrazole-4-carboxylic acid derivatives, indicating the versatility of these compounds in creating structurally diverse bioactive molecules (Otero et al., 2005).

Optical and Material Properties

Triazole derivatives have been studied for their potential in material sciences, particularly in luminescence and electronic applications. Research has identified pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties, indicating their potential use in optical materials and sensing applications (Srivastava et al., 2017). This highlights the functional diversity of triazole derivatives beyond their biological activity.

Biological Activities

A significant area of application for triazole derivatives includes their biological and pharmacological activities. Studies have synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of triazole compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Corrosion Inhibition

Triazole derivatives have also found applications in industrial chemistry as corrosion inhibitors for metals. For example, specific triazole derivatives have been investigated for their efficacy in protecting mild steel in acidic environments, showcasing the practical application of these compounds in extending the life of metal structures and components (Ma et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-2-16-5-8-19(9-6-16)29-23(18-4-3-11-25-14-18)22(27-28-29)24(30)26-13-17-7-10-20-21(12-17)32-15-31-20/h3-12,14H,2,13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPOMHSGLWGJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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